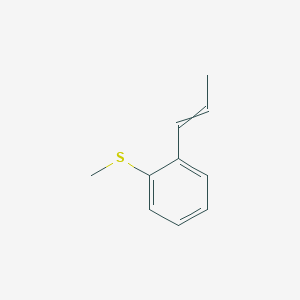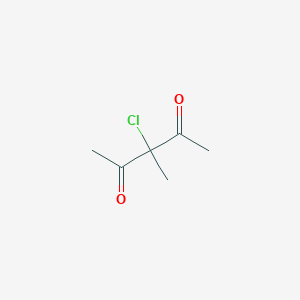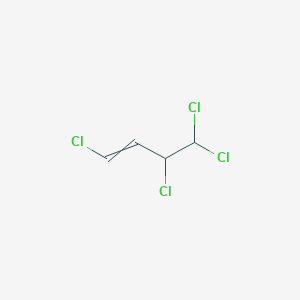
1,3,4,4-Tetrachlorobut-1-ene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3,4,4-Tetrachlorobut-1-ene is an organic compound with the molecular formula C4H4Cl4 It is a chlorinated derivative of butene, characterized by the presence of four chlorine atoms attached to the carbon chain
準備方法
Synthetic Routes and Reaction Conditions
1,3,4,4-Tetrachlorobut-1-ene can be synthesized through the chlorination of butene derivatives One common method involves the chlorination of 3,4-dichloro-1-buteneThe reaction conditions, such as temperature and pressure, are carefully controlled to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the continuous introduction of chlorine gas into a reactor containing the butene derivative. The reaction is monitored to maintain optimal conditions, and the product is purified through distillation or other separation techniques to achieve the desired purity .
化学反応の分析
Types of Reactions
1,3,4,4-Tetrachlorobut-1-ene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups using appropriate reagents.
Addition Reactions: The double bond in the butene moiety can participate in addition reactions with halogens, hydrogen, or other electrophiles.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium hydroxide can be used for nucleophilic substitution reactions.
Addition: Halogens like bromine or hydrogen halides can be used for addition reactions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
Substitution: Products with different functional groups replacing the chlorine atoms.
Addition: Halogenated or hydrogenated derivatives of the original compound.
Oxidation: Oxidized products such as alcohols or carboxylic acids.
Reduction: Reduced products like alkanes or alkenes.
科学的研究の応用
1,3,4,4-Tetrachlorobut-1-ene has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to introduce chlorine atoms into molecules.
Biology: Studied for its potential effects on biological systems and its interactions with biomolecules.
Medicine: Investigated for its potential use in developing new pharmaceuticals or as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 1,3,4,4-Tetrachlorobut-1-ene involves its interaction with molecular targets through its reactive chlorine atoms and double bond. These interactions can lead to the formation of covalent bonds with nucleophiles or electrophiles, resulting in various chemical transformations. The specific pathways and molecular targets depend on the reaction conditions and the nature of the interacting species .
類似化合物との比較
Similar Compounds
1,2,3,4-Tetrachlorobutane: Another chlorinated butane derivative with different chlorine atom positions.
1,1,2,2-Tetrachloroethane: A chlorinated ethane derivative with similar chlorine content but different carbon chain length.
Tetrachloroethylene: A chlorinated ethylene derivative with a similar number of chlorine atoms but different structural features.
Uniqueness
1,3,4,4-Tetrachlorobut-1-ene is unique due to its specific arrangement of chlorine atoms and the presence of a double bond. This structural feature imparts distinct reactivity and chemical properties, making it valuable for specific applications in synthesis and research .
特性
CAS番号 |
31955-62-1 |
|---|---|
分子式 |
C4H4Cl4 |
分子量 |
193.9 g/mol |
IUPAC名 |
1,3,4,4-tetrachlorobut-1-ene |
InChI |
InChI=1S/C4H4Cl4/c5-2-1-3(6)4(7)8/h1-4H |
InChIキー |
VOKPCIYQZYABPF-UHFFFAOYSA-N |
正規SMILES |
C(=CCl)C(C(Cl)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






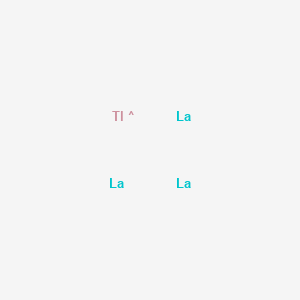


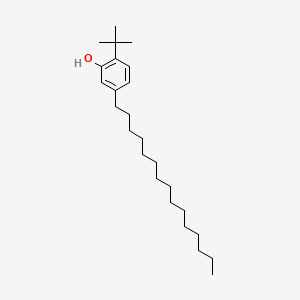

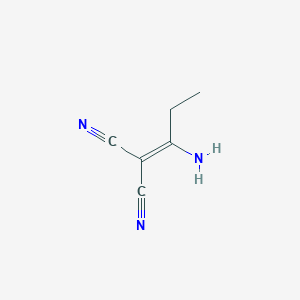
![(2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-3-(3,4-dihydroxyphenyl)propanoic acid](/img/structure/B14683156.png)

